HDAC6 Inhibitory Potency and Selectivity Profile vs. Class I HDACs
HDAC6-IN-4 (C10) demonstrates an HDAC6 IC50 of 23 nM, with a 157-fold selectivity over HDAC1 (IC50 = 3604 nM). This contrasts sharply with the pan-HDAC inhibitor Vorinostat (SAHA), which potently inhibits both HDAC6 and HDAC1 (IC50 values of 4 nM and 30 nM, respectively), and with the clinical candidate Ricolinostat (ACY-1215), which displays only 10-12 fold selectivity for HDAC6 over class I isoforms [1][2].
| Evidence Dimension | HDAC6 vs. HDAC1 inhibitory potency (IC50) and selectivity fold |
|---|---|
| Target Compound Data | HDAC6 IC50 = 23 nM; HDAC1 IC50 = 3604 nM; Selectivity Index (HDAC1/HDAC6) = 157 |
| Comparator Or Baseline | Ricolinostat: HDAC6 IC50 = 5 nM, HDAC1 IC50 = 58 nM (selectivity ~11.6x); Vorinostat (SAHA): HDAC6 IC50 = 4 nM, HDAC1 IC50 = 30 nM (selectivity ~7.5x) |
| Quantified Difference | HDAC6-IN-4 provides >13-fold higher selectivity over HDAC1 than Ricolinostat and >20-fold higher than Vorinostat. |
| Conditions | Biochemical enzymatic assays using recombinant human HDAC proteins. |
Why This Matters
High selectivity reduces off-target class I HDAC-mediated toxicity, a critical advantage in chronic dosing regimens for oncology and non-oncology indications.
- [1] Xu X, Zhang D, Zhao T, Wang M, Li Y, Du Q, Kou J, Li Z, Bian J. Novel biphenyl-based scaffold as potent and selective histone deacetylase 6 (HDAC6) inhibitors: Identification, development and pharmacological evaluation. Eur J Med Chem. 2022 Apr 5;233:114228. doi: 10.1016/j.ejmech.2022.114228. Epub 2022 Feb 24. PMID: 35245830. View Source
- [2] Santo L, Hideshima T, Kung AL, et al. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma. Blood. 2012 Mar 22;119(12):2579-89. doi: 10.1182/blood-2011-10-387365. Epub 2012 Jan 11. PMID: 22234879. View Source
